molecular formula C20H31NO4 B3890856 dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate

dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate

Cat. No.: B3890856
M. Wt: 349.5 g/mol
InChI Key: UQOJJRZJJRNUQE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate is an organic compound with the molecular formula C20H31NO4. It is a derivative of malonate and is characterized by the presence of a dicyclohexylamino group attached to a propenylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate typically involves the reaction of dimethyl malonate with dicyclohexylamine and an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol, methanol or ethanol as solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
  • Dimethyl 2-[(E)-3-(diethylamino)prop-2-enylidene]propanedioate
  • Dimethyl 2-[(E)-3-(diphenylamino)prop-2-enylidene]propanedioate

Uniqueness

Dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate is unique due to the presence of the bulky dicyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-24-19(22)18(20(23)25-2)14-9-15-21(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h9,14-17H,3-8,10-13H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOJJRZJJRNUQE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CN(C1CCCCC1)C2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/N(C1CCCCC1)C2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Reactant of Route 2
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Reactant of Route 3
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Reactant of Route 4
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Reactant of Route 5
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate
Reactant of Route 6
dimethyl 2-[(E)-3-(dicyclohexylamino)prop-2-enylidene]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.